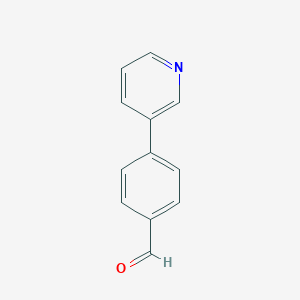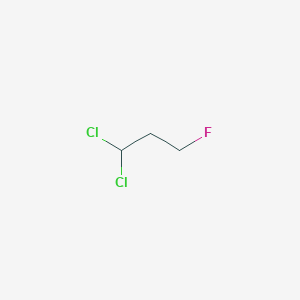
2-氯喹啉-3-甲酰氯
描述
2-Chloroquinoline-3-carbonyl chloride is a compound that has been the subject of recent research due to its potential applications in the field of organic chemistry . It is a useful quinolinecarboxylic acid for quinoline chemistry .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-3-carbonyl chloride involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The synthesis process has been highlighted in recent research data .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-carbonyl chloride contains a total of 20 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 acyl halogenide .Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinoline-3-carbonyl chloride have been studied extensively. The compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学研究应用
氯化和衍生物形成
- 2-氯喹啉-3-甲醛氯化生成2-氯喹啉-3-甲酰氯,使用氯气、亚砜氯和亚磺酰氯等试剂进行氯化。这个过程还产生2-氯-3-二氯甲基喹啉作为产物 (Cziáky, 1991)。
喹啉和融合杂环系统的合成
- 这种化合物在喹啉环系统的合成和构建融合或二元喹啉核心杂环系统中起着至关重要的作用。其应用涵盖生物评估和合成应用 (Hamama et al., 2018)。
萘啶酮衍生物的形成
- 2-氯喹啉-3-甲酰氯与2,6-二氯喹啉-4-胺反应,形成3,13-二氯苯并[b]喹啉[4,3-h][1,6]萘啶-6(5H)-酮的衍生物。这个反应在特定条件下涉及一个环化过程,展示了它在创建复杂融合分子中的实用性 (Kumar et al., 2015)。
催化应用
- 在催化领域,2-氯喹啉-3-甲酰氯参与钯炭催化的铃木宫浦偶联反应,获得芳基吡啶和芳基喹啉。这突显了它在促进重要化学转化中的作用 (Tagata & Nishida, 2003)。
吲唑喹啉衍生物的合成
- 它作为合成苯并[b]-1H-吲唑喹啉[6,7-h][1,6]萘啶-7[6H]-酮的起始物质。转化过程涉及多个步骤,展示了该化合物在合成化学中的多功能性 (Kumar et al., 2015)。
安全和危害
2-Chloroquinoline-3-carbonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. It reacts violently with water and contact with water liberates toxic gas . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
属性
IUPAC Name |
2-chloroquinoline-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUMFCDPDBLWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383305 | |
| Record name | 2-chloroquinoline-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-carbonyl chloride | |
CAS RN |
136812-19-6 | |
| Record name | 2-chloroquinoline-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)












